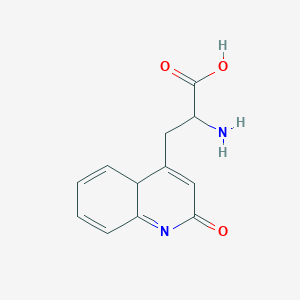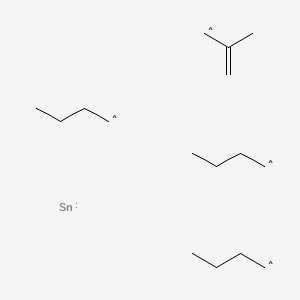
6-Amino-1-(2-methylpropyl)-1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-1-(2-methylpropyl)-1,3-diazinane-2,4-dione is an organic compound with the chemical formula C9H14N4O2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(2-methylpropyl)-1,3-diazinane-2,4-dione typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. The reaction is facilitated by the use of coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). Optimized reaction conditions lead to the precipitation of pure products after only 5 to 10 minutes of reaction time .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of non-hazardous coupling reagents and mild reaction conditions suggests that the synthesis can be scaled up for industrial applications.
化学反应分析
Types of Reactions
6-Amino-1-(2-methylpropyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted diazinane derivatives.
科学研究应用
6-Amino-1-(2-methylpropyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Amino-1-(2-methylpropyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes.
相似化合物的比较
Similar Compounds
6-Amino-5-carboxamidouracil: A related compound used as a precursor for the synthesis of xanthine derivatives.
N,N-Dimethylethanamine: A tertiary amine with similar structural features.
Uniqueness
6-Amino-1-(2-methylpropyl)-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern and potential applications in diverse fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
分子式 |
C8H15N3O2 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
6-amino-1-(2-methylpropyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H15N3O2/c1-5(2)4-11-6(9)3-7(12)10-8(11)13/h5-6H,3-4,9H2,1-2H3,(H,10,12,13) |
InChI 键 |
GUFGZDPHECKFHY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C(CC(=O)NC1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1,2,4-triazin-2-ium-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12353895.png)




![4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one](/img/structure/B12353936.png)

![(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B12353943.png)




![(1R,2'R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-Ethyl-7,11,14,15-tetrahydroxy-6'-((R)-2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethyl-3',4',5',6'-tetrahydro-2,26-dioxaspiro[bicyclo[23.3.1]nonacosa[4,18,20]triene-27,2'-pyran]-3,9,13-trione](/img/structure/B12353973.png)

